Enhanced Lipophilicity: LogP Advantage over Methyl 3-amino-4-methoxybenzoate
The target compound exhibits a computed LogP of 2.60 , which is approximately 1.0 unit higher than that of its 5-des-propyl analog, methyl 3-amino-4-methoxybenzoate (XLogP3 = 1.6) [1]. This difference in lipophilicity is a critical parameter in medicinal chemistry, as it directly correlates with enhanced membrane permeability and potential oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.60 |
| Comparator Or Baseline | Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6): XLogP3 = 1.6 |
| Quantified Difference | +1.0 LogP unit |
| Conditions | Computed LogP values from authoritative chemical databases |
Why This Matters
For procurement in drug discovery programs, a higher LogP often translates to superior cell membrane penetration, making this compound a more suitable starting material for central nervous system or intracellular targets.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122329, Methyl 3-amino-4-methoxybenzoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/122329 View Source
